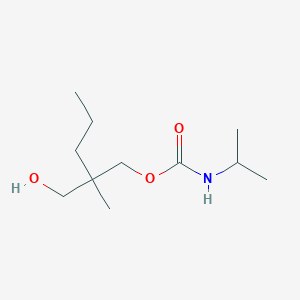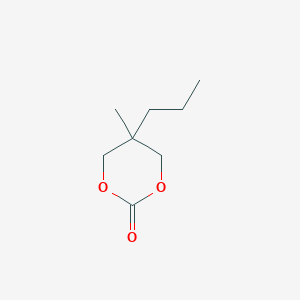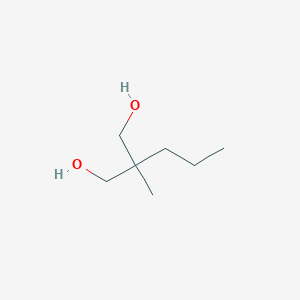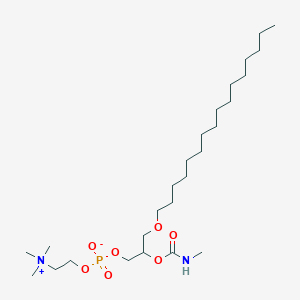
N-Carbamyl-paf
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarbamyl-paf is a synthetic analog of platelet-activating factor (PAF). It is known for its stability and resistance to hydrolysis, making it a valuable tool in scientific research. This compound has a molecular weight of 538.7 Da and a molecular formula of C26H55N2O7P .
Méthodes De Préparation
Methylcarbamyl-paf is synthesized through a series of chemical reactions involving the esterification of glycerol derivatives with methylcarbamoyl chloride. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Methylcarbamyl-paf undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Methylcarbamyl-paf has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of PAF and its analogs.
Biology: It helps in understanding the role of PAF in cellular processes such as platelet aggregation and inflammation.
Medicine: It is used in research related to cardiovascular diseases and cancer.
Industry: It is utilized in the development of new pharmaceuticals and therapeutic agents .
Mécanisme D'action
Methylcarbamyl-paf exerts its effects by binding to the PAF receptor on the cell surface. This binding activates a cascade of intracellular signaling pathways, including the activation of protein kinase C and phospholipase C. These pathways lead to various cellular responses such as platelet aggregation, inflammation, and cell cycle arrest .
Comparaison Avec Des Composés Similaires
Methylcarbamyl-paf is unique due to its stability and resistance to hydrolysis. Similar compounds include:
Platelet-activating factor (PAF): The natural ligand for the PAF receptor.
Hexadecylphosphocholine (HPC): A structurally related compound with antitumor activity.
ET18-0Me: Another analog of PAF with similar biological activities
These compounds share similar biological activities but differ in their stability and resistance to enzymatic degradation.
Propriétés
Numéro CAS |
111057-91-1 |
|---|---|
Formule moléculaire |
C26H55N2O7P |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |
Clé InChI |
FNFHZBKBDFRYHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
Synonymes |
1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
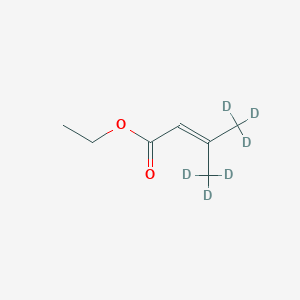
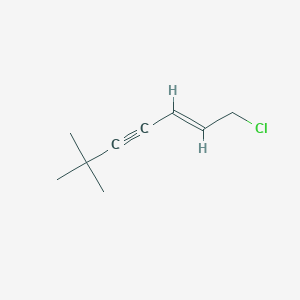
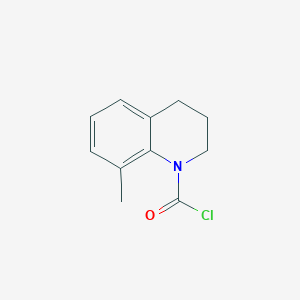

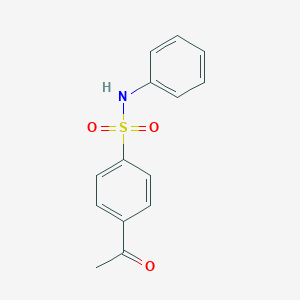

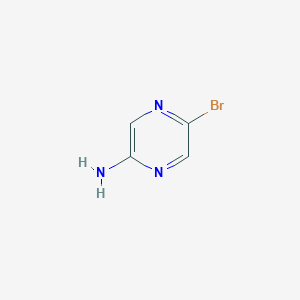
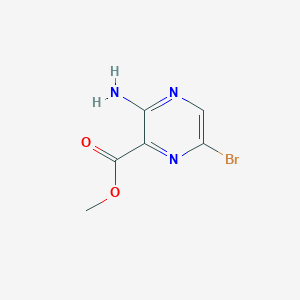
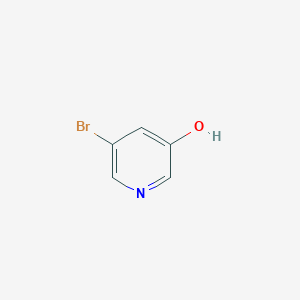
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
